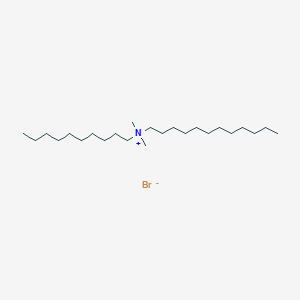

N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Description

Properties

CAS No. |

76476-02-3 |

|---|---|

Molecular Formula |

C24H52BrN |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

decyl-dodecyl-dimethylazanium;bromide |

InChI |

InChI=1S/C24H52N.BrH/c1-5-7-9-11-13-15-16-18-20-22-24-25(3,4)23-21-19-17-14-12-10-8-6-2;/h5-24H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

AXYXAGRFJFVAFQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

surface tension measurements of N-Decyl-N,N-dimethyldodecan-1-aminium bromide

An In-depth Technical Guide to the Surface Tension Measurement of N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Abstract

This technical guide provides a comprehensive framework for the accurate measurement and interpretation of the surface tension of this compound, an asymmetric double-chain cationic surfactant. The document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies. We delve into the causality behind experimental choices, present a self-validating protocol for tensiometry, and detail the process of determining the Critical Micelle Concentration (CMC), a crucial parameter for surfactant characterization and application. The guide emphasizes scientific integrity, with all key claims and protocols grounded in authoritative references.

Introduction: The Significance of Asymmetric Double-Chain Surfactants

This compound is a quaternary ammonium salt classified as a double-chain or "twin-tail" cationic surfactant. Its molecular structure, featuring two distinct alkyl chains (a C10 decyl group and a C12 dodecyl group) attached to a single quaternary amine headgroup, imparts unique physicochemical properties compared to its single-chain or symmetric double-chain counterparts.[1][2] Such surfactants are of significant interest in drug delivery, material science, and formulation chemistry due to their efficient packing at interfaces and their ability to form complex self-assembled structures like vesicles.

The measurement of surface tension is fundamental to characterizing any surfactant.[3] It provides critical insights into a molecule's efficiency in reducing surface energy, its behavior at interfaces, and the concentration at which molecules begin to self-assemble into aggregates known as micelles.[4] This point of aggregation, the Critical Micelle Concentration (CMC), is a key determinant of a surfactant's efficacy in applications ranging from solubilization to antimicrobial action.[4][5] For double-chain surfactants, the surface tension profile can be more complex, sometimes revealing multiple breakpoints that correspond to different stages of surface aggregation or micellization.[1][2]

This guide will provide the necessary expertise to navigate these complexities and obtain robust, reproducible surface tension data.

Theoretical Foundations of Surface Activity

Surface Tension and Surfactant Action

In a bulk liquid like water, molecules experience cohesive forces equally in all directions. At the air-water interface, however, water molecules have fewer neighbors, resulting in a net inward pull. This phenomenon creates a tension at the surface, known as surface tension (γ), causing the liquid to behave as if covered by a thin elastic membrane.

Surfactants are amphiphilic molecules, containing both a hydrophilic (water-loving) headgroup and a hydrophobic (water-fearing) tail. When introduced into an aqueous solution, they preferentially migrate to the air-water interface. The hydrophobic tails orient away from the water and into the air, while the hydrophilic headgroups remain in the water. This arrangement disrupts the cohesive forces between surface water molecules, thereby reducing the surface tension.[6]

The Critical Micelle Concentration (CMC)

As the concentration of the surfactant in the bulk solution increases, more molecules adsorb at the interface, causing a progressive decrease in surface tension. This continues until the interface becomes saturated with surfactant monomers. Beyond this point, any further addition of surfactant molecules results in their self-assembly into spherical or cylindrical aggregates called micelles within the bulk solution.[6]

The CMC is the specific concentration at which this micelle formation begins. It is identified graphically as the point where the surface tension ceases to decrease significantly with increasing surfactant concentration.[3] The CMC is a critical parameter because it dictates the minimum concentration required for a surfactant to exert its full effect in applications like emulsification, detergency, and drug solubilization.

Methodologies for Surface Tension Measurement

Several techniques are available for measuring equilibrium surface tension. The choice of method depends on factors such as the nature of the liquid, required precision, and available equipment. For aqueous surfactant solutions, the Du Noüy ring and Wilhelmy plate methods are industry-standard, force-based tensiometry techniques.[7]

-

Du Noüy Ring Method: This classic method involves slowly pulling a platinum-iridium ring from the surface of the liquid. The force required to detach the ring is proportional to the surface tension.[8][9] While widely used, it requires the application of complex correction factors to account for the volume of liquid lifted.

-

Wilhelmy Plate Method: This technique utilizes a thin platinum plate suspended vertically. The plate is brought into contact with the liquid surface, and the downward force exerted by the liquid's surface tension is measured by a microbalance.[3] The Wilhelmy plate method is often preferred for its simplicity, high accuracy, and the fact that it generally does not require buoyancy corrections if the plate is used in a "zero depth" configuration.[10]

-

Pendant Drop Method: This is a modern, optical method where the shape of a pending drop of liquid is analyzed. The surface tension can be calculated from the drop's geometry as determined by the balance of forces between surface tension and gravity.[11][12]

For this guide, we will detail the protocol for the Wilhelmy Plate Method due to its robustness and widespread adoption in research and quality control, as outlined in standards such as ASTM D1331.[10][13]

Experimental Protocol: Wilhelmy Plate Tensiometry

This protocol provides a self-validating system for determining the surface tension isotherm and CMC of this compound.

Materials and Reagents

-

Surfactant: this compound (Purity > 99%)

-

Solvent: High-purity water (e.g., Milli-Q or equivalent, with a surface tension of ~72.0 mN/m at 25°C)

-

Glassware: Class A volumetric flasks, beakers, and pipettes. All glassware must be scrupulously cleaned to avoid surface-active contaminants.

-

Cleaning Solution: Chromic acid or a suitable alternative like piranha solution (use with extreme caution) or an alkaline cleaning solution.

Workflow for Surface Tension Measurement

Caption: Experimental workflow for CMC determination.

Step-by-Step Methodology

-

Glassware Cleaning:

-

Rationale: Trace impurities can significantly alter surface tension readings. A rigorous cleaning protocol is non-negotiable for accuracy.

-

Procedure: Submerge all glassware in a cleaning solution for several hours. Rinse thoroughly with tap water, followed by at least 5-7 rinses with high-purity water. Dry in an oven.

-

-

Solution Preparation:

-

Rationale: Accurate concentrations are essential for a reliable CMC determination. A serial dilution from a concentrated stock solution minimizes weighing errors.

-

Procedure: a. Prepare a 10 mM stock solution of this compound by accurately weighing the solid and dissolving it in high-purity water in a Class A volumetric flask. b. Perform a series of 1:2 or 1:5 serial dilutions to create a range of concentrations spanning the expected CMC (e.g., from 5 mM down to 0.001 mM). Ensure thorough mixing at each step.

-

-

Instrument Setup and Calibration:

-

Rationale: Calibration with a known standard (pure water) ensures the instrument is functioning correctly and provides a baseline for measurements.

-

Procedure: a. Set up the tensiometer on a vibration-free table and ensure it is level. b. Clean the Wilhelmy plate by flaming it with a Bunsen burner until it glows red-hot (for platinum plates). Allow it to cool completely. c. Calibrate the instrument according to the manufacturer's instructions. d. Measure the surface tension of the high-purity water used for your solutions. The reading should be 72.0 ± 0.5 mN/m at 25°C. If not, re-clean the plate and sample vessel.

-

-

Measurement Protocol:

-

Rationale: Starting with the most dilute solution and working upwards minimizes contamination from more concentrated solutions. Allowing the system to equilibrate is crucial as surfactant molecules take time to diffuse and arrange at the interface.

-

Procedure: a. Place the most dilute surfactant solution into the sample vessel. b. Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will detect the force as the meniscus wets the plate. c. Monitor the surface tension reading over time. For many surfactants, the value will decrease initially and then stabilize. d. Record the stable surface tension value once it has not changed by more than 0.1 mN/m over a period of 5 minutes. e. Rinse the sample vessel and plate thoroughly with high-purity water and dry before introducing the next concentration. f. Repeat steps a-e for each concentration, moving from lowest to highest.

-

Data Analysis and Interpretation

Determining the Critical Micelle Concentration (CMC)

The collected data should be plotted with surface tension (γ) on the y-axis and the logarithm of the surfactant concentration (log C) on the x-axis.

-

Plotting: The resulting graph will typically show two distinct regions: a steeply sloped line at lower concentrations and a nearly horizontal line at higher concentrations.[6]

-

Linear Regression: Perform a linear regression on the data points in both the steeply sloped region and the plateau region.

-

Intersection: The CMC is determined from the concentration at which these two lines intersect.

Illustrative Data and Analysis

The following table presents a hypothetical but representative dataset for an asymmetric double-chain cationic surfactant like this compound, measured at 25°C.

| Concentration (mM) | Log(Concentration) | Surface Tension (γ) (mN/m) |

| 0.001 | -3.00 | 71.5 |

| 0.005 | -2.30 | 65.2 |

| 0.010 | -2.00 | 59.8 |

| 0.050 | -1.30 | 45.1 |

| 0.100 | -1.00 | 38.4 |

| 0.150 | -0.82 | 35.2 |

| 0.200 | -0.70 | 34.9 |

| 0.500 | -0.30 | 34.8 |

| 1.000 | 0.00 | 34.8 |

| 5.000 | 0.70 | 34.7 |

From a plot of this data, the intersection of the two linear regions would occur at approximately 0.15 mM , which is the determined CMC. The surface tension at the CMC (γ_CMC) is approximately 35 mN/m .

Conceptual Representation of Micellization

Caption: Surfactant behavior at the air-water interface.

Conclusion

The accurate measurement of the surface tension of this compound is essential for its effective application in scientific and industrial contexts. By employing a robust methodology, such as the Wilhelmy plate technique detailed here, researchers can reliably determine the Critical Micelle Concentration and other key interfacial properties. The principles and protocols outlined in this guide provide a foundation for obtaining high-quality, reproducible data, enabling deeper insights into the behavior of this and other complex surfactant systems. Adherence to meticulous cleaning procedures, precise solution preparation, and an understanding of the theoretical principles are paramount to achieving scientific integrity in tensiometric analysis.

References

-

Modelling of the Critical Micelle Concentration of Cationic Gemini Surfactants Using Molecular Connectivity Indices. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

-

ASTM D1331-14. (n.d.). KRÜSS Scientific. Retrieved February 14, 2024, from [Link]

-

Unique Micellization and CMC Aspects of Gemini Surfactant: An Overview. (2014, August 25). Taylor & Francis. Retrieved February 14, 2024, from [Link]

-

Micelle and Surface Tension of Double-Chain Cationic Surfactants. (n.d.). PMC - NIH. Retrieved February 14, 2024, from [Link]

-

Full article: Surface tension calculations of the cationic (CTAB) and the zwitterionic (SB3-12) surfactants using new force field models: a computational study. (2019, August 23). Taylor & Francis. Retrieved February 14, 2024, from [Link]

-

Surfactant Selection Principle for Reducing Critical Micelle Concentration in Mixtures of Oppositely Charged Gemini Surfactants. (2014, June 16). ACS Publications. Retrieved February 14, 2024, from [Link]

-

Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties. (2024, June 14). RSC Publishing. Retrieved February 14, 2024, from [Link]

-

Critical micelle concentration (cmc) values of gemini surfactants in... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. (2021, January 26). ASTM International. Retrieved February 14, 2024, from [Link]

-

Micelle and Surface Tension of Double-Chain Cationic Surfactants. (2018, September 10). ACS Omega. Retrieved February 14, 2024, from [Link]

-

Surface Tension and Adsorption Studies by Drop Profile Analysis Tensiometry. (n.d.). SpringerLink. Retrieved February 14, 2024, from [Link]

-

Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. (2017, September 1). MDPI. Retrieved February 14, 2024, from [Link]

-

Wetting Behavior of Cationic and Anionic Surfactants on Hydrophobic Surfaces: Surface Tension and Contact Angle Measurements. (2026, January 8). MDPI. Retrieved February 14, 2024, from [Link]

-

Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. (2015, January 15). ASTM International. Retrieved February 14, 2024, from [Link]

-

D1331 Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents. (2017, August 16). ASTM International. Retrieved February 14, 2024, from [Link]

-

Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. (2023, October 5). TEGEWA. Retrieved February 14, 2024, from [Link]

-

Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. (n.d.). Scholarly Commons. Retrieved February 14, 2024, from [Link]

-

Tensiometry as a Simple Analytical Method for Quantification of Solubility and Release of Aroma Molecules in Aqueous Media. (2021, December 17). PMC. Retrieved February 14, 2024, from [Link]

-

ASTM D1331: Surface Tension. (n.d.). Petrolube. Retrieved February 14, 2024, from [Link]

Sources

- 1. Micelle and Surface Tension of Double-Chain Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. commons.erau.edu [commons.erau.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02177K [pubs.rsc.org]

- 6. Wetting Behavior of Cationic and Anionic Surfactants on Hydrophobic Surfaces: Surface Tension and Contact Angle Measurements | MDPI [mdpi.com]

- 7. tegewa.de [tegewa.de]

- 8. img.antpedia.com [img.antpedia.com]

- 9. petrolube.com [petrolube.com]

- 10. store.astm.org [store.astm.org]

- 11. d-nb.info [d-nb.info]

- 12. mdpi.com [mdpi.com]

- 13. ASTM D1331-14 | KRÜSS Scientific [kruss-scientific.com]

phase behavior of N-Decyl-N,N-dimethyldodecan-1-aminium bromide in aqueous solution

Phase Behavior of this compound ( )

Executive Summary

This compound (herein referred to as

While symmetric analogs like Didodecyldimethylammonium bromide (DDAB) are industry standards for cationic vesicles, they suffer from high Gel-to-Liquid Crystalline transition temperatures (

The Core Advantage: The asymmetry of

-

Lowered

and Krafft Point ( -

Enhanced Membrane Fluidity: Improving fusogenicity for gene delivery applications.

-

Spontaneous Curvature: Favoring stable vesicular structures over lamellar sheets in dilute conditions.

Molecular Architecture & Critical Packing

Understanding the phase behavior requires analyzing the molecular geometry using the Critical Packing Parameter (

Structural Parameters[1][2][3]

-

Head Group: Hydrophilic N,N-dimethylammonium (positively charged).

-

Counterion: Bromide (

). Strongly bound, reducing head group repulsion. -

Tail Group: Asymmetric hydrophobic chains (

and

Critical Packing Parameter ( )

The shape of the surfactant aggregate is dictated by

- = Volume of hydrophobic tails.

- = Optimal head group area.

- = Critical chain length.

For

-

Double Chain Effect: The volume (

) is roughly double that of a single-chain surfactant (like DTAB), while the head group area ( -

Result:

. -

Prediction: Unlike single-chain surfactants (

) that form spherical micelles,

Figure 1: The geometric constraints of the double-tail structure dictate the formation of bilayers rather than spherical micelles.

Phase Behavior in Aqueous Solution[2][3][4][5][6][7]

The phase diagram of

The Dilute Regime (< 10 mM)

Unlike single-chain surfactants which exhibit a sharp Critical Micelle Concentration (CMC) leading to spherical micelles,

-

Concentration <

M: Monomeric dispersion. -

Concentration > CVC (

mM): Spontaneous formation of unilamellar vesicles.-

Note: The asymmetry (

) prevents the formation of rigid, flat lamellar sheets often seen with symmetric homologs, favoring curved vesicles.

-

The Concentrated Regime (> 10 wt%)

As concentration increases, inter-vesicular collisions and packing constraints force a transition to ordered liquid crystals.

-

10% - 50% wt: Lamellar Liquid Crystalline Phase (

) .-

Stacked bilayers separated by water layers.

-

The bilayer remains fluid due to the

chain disordering the packing.

-

-

> 70% wt: Potential formation of Inverse Hexagonal (

) or Cubic Phases , especially if temperature is increased, as the head group hydration decreases.

Temperature Effects: The "Asymmetry Advantage"

The most critical property of

| Property | DDAB ( | Mechanism | |

| Krafft Point ( | ~16°C | < 10°C (Est.) | Lattice disruption by unequal chain lengths. |

| Phase State at 20°C | Coexistence ( | Fully Fluid ( | Lower |

| Vesicle Stability | Prone to fusion/precipitation | High Stability | Fluid membrane resists brittle fracture/aggregation. |

Experimental Protocols

Preparation of Cationic Vesicles (Thin Film Hydration)

This protocol ensures the formation of uniform vesicles for characterization.

-

Dissolution: Dissolve 10 mg of

in 2 mL of Chloroform/Methanol (2:1 v/v). -

Film Formation: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C until a thin, dry film forms on the flask wall.

-

Desiccation: Keep under vacuum overnight to remove trace solvent.

-

Hydration: Add pre-warmed (30°C) Milli-Q water to the film.

-

Agitation: Vortex vigorously for 1 hour. The film will peel off and form a cloudy dispersion (Multilamellar Vesicles - MLVs).

-

Sizing (Optional): Sonicate (probe sonicator) or extrude through 100 nm polycarbonate membranes to obtain Small Unilamellar Vesicles (SUVs).

Determination of Phase Transition ( ) via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for verifying the "Asymmetry Effect."

-

Instrument: Micro-DSC (e.g., TA Instruments Nano DSC).

-

Sample: 1.0 mM dispersion of

in water. -

Reference: Pure Milli-Q water.

-

Scan Rate: 1°C/min (Heating and Cooling cycles).

-

Expected Result: Look for a sharp endothermic peak (gel-to-fluid transition). For

, this peak should appear significantly below the 16°C peak observed for DDAB.

Figure 2: Standard workflow for generating stable vesicular dispersions from dialkyl surfactants.

Applications in Drug Development

Gene Delivery (Transfection)

Cationic lipids are the backbone of non-viral gene delivery.

-

Mechanism: The positively charged head group (

) binds electrostatically to the negatively charged phosphate backbone of DNA/RNA (Lipoplex formation). -

Role of Asymmetry: The increased fluidity of

at physiological temperature (37°C) facilitates fusion with the endosomal membrane, a critical step for releasing the genetic payload into the cytoplasm (Endosomal Escape).

Co-formulation with Neutral Lipids

Pure cationic vesicles can be toxic.

-

Protocol: Mix

and DOPE at a 1:1 molar ratio during the film formation step. -

Result: The inverted hexagonal phase tendency of DOPE combined with the fluid bilayer of

creates a highly fusogenic system.

References

-

Feitosa, E., et al. (2006). "Phase behavior of didodecyldimethylammonium bromide (DDAB) in aqueous solution." Langmuir. Link (Establishes the baseline behavior for the symmetric C12 homolog).

-

Danino, D., et al. (1995). "Microstructure and phase behavior of asymmetric dialkyl cationic surfactants." Journal of Physical Chemistry. Link (Describes the effect of chain asymmetry on curvature and stability).

-

Kaler, E. W., et al. (1989). "Spontaneous vesicle formation in aqueous mixtures of single-tailed surfactants." Science. Link (Foundational text on surfactant packing parameters and vesicle thermodynamics).

-

Engberts, J. B. F. N., & Blandamer, M. J. (2002). "Understanding the phase behavior of dialkyldimethylammonium salts." Advances in Colloid and Interface Science. Link (Comprehensive review of the physicochemical properties of this surfactant class).

Methodological & Application

protocol for synthesizing gold nanoparticles using N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Application Note & Protocol

Topic: Protocol for Synthesizing Gold Nanoparticles Using N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Facile Synthesis of Gold Nanoparticles Using a Dual-Chain Cationic Surfactant

This guide provides a comprehensive protocol for the synthesis of gold nanoparticles (AuNPs) utilizing this compound, a dual-chain quaternary ammonium surfactant. We move beyond a simple recitation of steps to provide the underlying rationale, ensuring a robust and reproducible synthesis. This protocol is designed for researchers requiring high-quality, stable AuNPs for applications ranging from drug delivery and diagnostics to catalysis and sensing.

Introduction: The Rationale for Surfactant-Mediated Synthesis

Gold nanoparticles are cornerstone materials in modern nanotechnology, prized for their unique localized surface plasmon resonance (LSPR), biocompatibility, and tunable properties.[1][2][3] The synthesis method is paramount in defining these properties. While classic methods like citrate reduction are well-established, they can lack fine control, especially for producing smaller, highly monodisperse particles.[4]

The use of quaternary ammonium surfactants, such as this compound, offers a compelling alternative. These molecules act as multifunctional agents in the synthesis process.[2][5]

-

As a Capping Agent: The surfactant forms a protective bilayer on the nanoparticle surface, providing electrostatic and steric stabilization that prevents aggregation.[6][7] The positively charged quaternary ammonium head groups face the aqueous medium, ensuring colloidal stability.

-

As a Reducing Agent: The amine functional groups within the surfactant can directly reduce Au(III) ions from the gold salt precursor to zerovalent Au(0), forming the nanoparticle core.[5][8] This dual-functionality simplifies the reaction, eliminating the need for additional, harsh reducing agents.

This protocol leverages these properties to create a one-step, controllable synthesis of stable, positively-charged gold nanoparticles.

Proposed Mechanism of Formation

The synthesis proceeds via a coordinated reduction and stabilization mechanism. The this compound surfactant, when heated in an aqueous solution, forms micellar structures. Upon addition of the gold precursor (HAuCl₄), the AuCl₄⁻ anions are electrostatically attracted to the cationic head groups of the surfactant micelles. Within this localized, high-concentration environment, the amine moieties of the surfactant facilitate the reduction of Au(III) to Au(0). As gold atoms nucleate and grow, the surfactant molecules arrange into a stabilizing bilayer on the nascent nanoparticle surface, controlling growth and preventing aggregation.

Materials and Equipment

| Reagent / Material | Specification | Recommended Supplier | Purpose |

| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ≥99.9% trace metals basis | Sigma-Aldrich, Acros Organics | Gold Precursor |

| This compound | ≥98% | Toronto Research Chemicals, Santa Cruz Biotechnology | Reducing & Capping Agent |

| Deionized (DI) Water | 18.2 MΩ·cm resistivity | Millipore Milli-Q or equivalent | Solvent |

| All Glassware (beakers, flasks, cylinders) | Borosilicate (Pyrex®) | VWR, Fisher Scientific | Reaction Vessels |

| Equipment | Specification |

| Heating Mantle with Stirring | Capable of maintaining 80°C ± 2°C |

| Magnetic Stir Bars | Teflon-coated |

| Condenser | Allihn or Graham type |

| UV-Vis Spectrophotometer | Scanning range 400-800 nm |

| Transmission Electron Microscope (TEM) | 80-200 kV accelerating voltage |

| Dynamic Light Scattering (DLS) System | For size and zeta potential |

| Sonicator (Bath or Probe) | For sample dispersion |

Step-by-Step Synthesis Protocol

This protocol is designed to synthesize spherical AuNPs with an approximate diameter of 10-20 nm.

Step 1: Prepare Reagent Stock Solutions

-

Surfactant Solution: Prepare a 100 mM aqueous solution of this compound.

-

Gold Precursor Solution: Prepare a 10 mM aqueous solution of HAuCl₄.

-

Expert Insight: Gold salt solutions are light-sensitive and can degrade over time. It is highly recommended to prepare this solution fresh before each synthesis to ensure reproducibility.

-

Step 2: Reaction Setup

-

In a 50 mL round-bottom flask, add 10 mL of the 100 mM surfactant solution and a magnetic stir bar.

-

Attach a condenser to the flask to prevent solvent evaporation during heating.

-

Place the flask in a heating mantle on a magnetic stir plate.

Step 3: Heating and Precursor Addition

-

Begin stirring the surfactant solution at a moderate speed (e.g., 400 rpm) and heat to 80°C.

-

Rationale: Heating the surfactant solution ensures the formation of dynamic micelles and provides the necessary activation energy for the reduction reaction.[5] Consistent temperature control is critical for achieving a narrow particle size distribution.

-

-

Once the temperature has stabilized at 80°C, rapidly inject 200 µL of the 10 mM HAuCl₄ solution into the vigorously stirring surfactant solution.

-

Rationale: A rapid injection of the gold precursor ensures a single, homogenous nucleation event. A slow addition can lead to multiple nucleation phases, resulting in a polydisperse sample.

-

Step 4: Reaction and Cooling

-

Continue heating and stirring for 15-30 minutes. A distinct color change from pale yellow to a wine-red or purple should be observed, indicating the formation of AuNPs.[9] The final color is dependent on the particle size and concentration.

-

After the reaction period, turn off the heat and allow the solution to cool to room temperature while maintaining gentle stirring.

-

The resulting colloidal solution can be stored at 4°C for several weeks.

Characterization: A Self-Validating System

Confirming the successful synthesis and characterizing the physical properties of the AuNPs is a critical step.

A. UV-Visible (UV-Vis) Spectroscopy

-

Principle: AuNPs exhibit a characteristic LSPR, which is the collective oscillation of conduction band electrons in resonance with incident light.[10] This results in a strong absorbance peak in the visible region (typically 510-550 nm for spherical particles). The peak's position (λ_max) is sensitive to particle size, while its broadness can indicate the degree of aggregation.[10][11]

-

Protocol:

-

Dilute a small aliquot of the AuNP solution with DI water to obtain an absorbance reading between 0.5 and 1.5.

-

Use DI water as a blank reference.

-

Scan the sample from 400 nm to 800 nm.

-

Record the wavelength of maximum absorbance (λ_max).

-

-

Expected Results:

| Parameter | Expected Value | Indication |

| λ_max | 515 - 530 nm | Successful synthesis of small (~10-30 nm) spherical AuNPs.[11] |

| Peak Shape | Sharp, symmetric | Monodisperse, stable nanoparticles. |

| Secondary Peak (~700 nm) | Absent | Lack of significant aggregation.[10] |

B. Transmission Electron Microscopy (TEM)

-

Principle: TEM provides direct visualization of the nanoparticles, allowing for precise measurement of the metallic core's size, size distribution, and morphology.[12][13] It is the gold standard for confirming particle shape and state of dispersion.[12]

-

Protocol:

-

Place a drop of the AuNP solution onto a carbon-coated copper TEM grid.

-

Allow the solution to sit for 2-5 minutes.

-

Wick away the excess liquid using filter paper.

-

Allow the grid to dry completely in a dust-free environment before imaging.

-

-

Expected Results:

| Parameter | Expected Result | Indication |

| Morphology | Predominantly spherical particles.[14] | Isotropic growth controlled by the surfactant. |

| Core Diameter | 10 - 20 nm (measure >100 particles) | Synthesis parameters were effective. |

| Dispersion | Well-dispersed, individual particles. | Effective stabilization by the capping agent. |

C. Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in light scattered by the particles undergoing Brownian motion.[15][16] From this, the hydrodynamic diameter is calculated via the Stokes-Einstein equation. The hydrodynamic diameter includes the metallic core plus the solvated capping agent layer and is always larger than the TEM core size.[16][17] DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution.

-

Protocol:

-

Dilute the AuNP solution with DI water.

-

Filter the diluted sample through a 0.22 µm syringe filter to remove dust.

-

Place the sample in a clean cuvette and perform the measurement.

-

-

Expected Results:

| Parameter | Expected Value | Indication |

| Z-Average Diameter | 20 - 40 nm | Reflects the core size plus the surfactant bilayer. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse and uniform sample.[16] |

| Count Rate | Stable and sufficient | Good sample quality. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Solution remains yellow; no red color develops. | 1. Insufficient temperature. 2. Degraded gold precursor. 3. Impure reagents or glassware. | 1. Verify reaction temperature is at 80°C. 2. Prepare HAuCl₄ solution fresh. 3. Use high-purity reagents and thoroughly clean glassware (aqua regia wash if necessary). |

| Final color is blue/purple or a black precipitate forms. | 1. Particle aggregation. 2. Insufficient stirring. 3. Surfactant concentration too low. | 1. Confirm with UV-Vis (broad peak or second peak >650 nm). Increase surfactant concentration. 2. Ensure vigorous stirring during precursor addition. 3. Re-check surfactant solution calculation and preparation. |

| Broad LSPR peak in UV-Vis spectrum. | Polydisperse sample. | 1. Ensure rapid, single injection of HAuCl₄. 2. Maintain strict temperature control. |

| Large PDI value (>0.3) in DLS. | Polydisperse sample or presence of aggregates/dust. | 1. Refine synthesis technique (see above). 2. Filter sample before DLS measurement. 3. Sonicate sample briefly before measurement. |

Safety Precautions

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O): Corrosive and a skin/eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

This compound: May cause skin and eye irritation. Handle with standard PPE.

-

Nanoparticles: The toxicological properties of many nanoparticles are not fully understood. Handle colloidal solutions with care, avoid inhalation of aerosols, and prevent skin contact. Dispose of nanoparticle waste according to your institution's guidelines for chemical waste.

References

-

Nanopartz. (n.d.). DLS as a Gold Nanoparticle Characterization Method. Retrieved from [Link]

-

Edinburgh Analytical. (n.d.). UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles. Retrieved from [Link]

- Azmi, N. E., et al. (2015). Synthesis and Ultraviolet Visible Spectroscopy Studies of Chitosan Capped Gold Nanoparticles and Their Reactions with Analytes.

-

Edinburgh Instruments. (2023, March 17). UV-vis spectroscopy for characterising the optical properties of gold nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Transmission Electron Microscopy (TEM) of Colloidal Gold Nanoparticles at 100 nm Scale. Retrieved from [Link]

-

AZoNano. (2024, February 5). Characterizing Gold Nanoparticle Assembly Patterns Through TEM. Retrieved from [Link]

- Park, J., et al. (2023). Deep Learning-Based TEM Image Analysis for Fully Automated Detection of Gold Nanoparticles Internalized Within Tumor Cell. Microscopy and Microanalysis, 29(4), 1338-1348.

-

AZoNano. (2019, April 11). Measuring the Size of Gold Nanoparticles Using Multi-Angle Dynamic Light Scattering (MADLS). Retrieved from [Link]

- Samanta, B., et al. (2009).

- Hinman, S. S., et al. (2023). Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis. ACS Omega, 8(44), 41843–41854.

- Rahme, K. (2015).

- Bandyopadhyay, S., & Sardar, M. (2020). Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation. Nanoscale Advances, 2(7), 2679-2701.

- Mohanta, Y. K., et al. (2022). Antimicrobial and cytotoxicity properties of biosynthesized gold and silver nanoparticles using D. brittonii aqueous extract. Arabian Journal of Chemistry, 15(5), 103781.

-

Semantic Scholar. (n.d.). Didodecyldimethylammonium bromide lipid bilayer-protected gold nanoparticles: synthesis, characterization, and self-assembly. Retrieved from [Link]

-

ResearchGate. (n.d.). The controlled synthesis of stable gold nanoparticles in quaternary ammonium ionic liquids by simple heating. Retrieved from [Link]

- Khashab, N. M., et al. (2022). The Effect of Capping Agents on Gold Nanostar Stability, Functionalization, and Colorimetric Biosensing Capability. International Journal of Molecular Sciences, 23(14), 7894.

-

Publish. (2022, December 7). Synthesis and Characterization Gold Nanoparticles using polymeric micelles to Induce Block Copolymer Composition. Retrieved from [Link]

-

JoVE. (2023, February 10). Synthesis & Characterization: Amphiphilic Gold Nanoparticles l Protocol Preview. Retrieved from [Link]

- Sam-Soon, N., et al. (2017). Synthesis of less toxic gold nanorods by using dodecylethyldimethylammonium bromide as an alternative growth-directing surfactant. Colloids and Surfaces B: Biointerfaces, 159, 237-244.

-

OUCI. (n.d.). Gold nanoparticles produced using NaBH4 in absence and in the presence of one-tail or two-tail cationic surfactants. Retrieved from [Link]

-

St Andrews Research Repository. (2023, July 17). A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality. Retrieved from [Link]

- Carbone, C., et al. (2014). The critical role of didodecyldimethylammonium bromide on physico-chemical, technological and biological properties of NLC. Colloids and Surfaces B: Biointerfaces, 121, 250-258.

-

Frontiers. (2023, February 8). Nanoparticle surface stabilizing agents influence antibacterial action. Retrieved from [Link]

-

SpringerLink. (n.d.). The plasmonic behaviours of gold nanoparticles with different thiol (n = 6, 10, 12) capping agents. Retrieved from [Link]

- Bolaños, K., Kogan, M. J., & Araya, E. (2019). Capping gold nanoparticles with albumin to improve their biomedical properties. International Journal of Nanomedicine, 14, 6605–6623.

-

ResearchGate. (n.d.). Didodecyldimethylammonium Bromide Lipid Bilayer-Protected Gold Nanoparticles: Synthesis, Characterization, and Self-Assembly. Retrieved from [Link]

- Tschulik, K., et al. (2015). Capping agent promoted oxidation of gold nanoparticles: cetyl trimethylammonium bromide. Physical Chemistry Chemical Physics, 17(39), 26054-26058.

-

Institute of Metal Physics. (n.d.). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Retrieved from [Link]

Sources

- 1. Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The Effect of Capping Agents on Gold Nanostar Stability, Functionalization, and Colorimetric Biosensing Capability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. DSpace [cora.ucc.ie]

- 5. Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Colloidal Gold Using Dynamic Light Scattering | Malvern Panalytical [malvernpanalytical.com]

- 10. cytodiagnostics.com [cytodiagnostics.com]

- 11. edinburghanalytical.com [edinburghanalytical.com]

- 12. updates.reinste.com [updates.reinste.com]

- 13. azonano.com [azonano.com]

- 14. researchgate.net [researchgate.net]

- 15. DLS as a Gold Nanoparticle Characterization Method [nanopartz.com]

- 16. cd-bioparticles.com [cd-bioparticles.com]

- 17. azonano.com [azonano.com]

Application Notes and Protocols for High-Yield DNA Extraction using N-Decyl-N,N-dimethyldodecan-1-aminium bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The isolation of high-purity, high-molecular-weight DNA is a cornerstone of modern molecular biology, underpinning critical applications from next-generation sequencing to the development of novel therapeutics. While various methods exist, cationic surfactant-based protocols have proven particularly effective for a wide range of biological samples. This document provides a detailed technical guide to the use of N-Decyl-N,N-dimethyldodecan-1-aminium bromide, a double-chain cationic surfactant, for the extraction of genomic DNA. We will delve into the mechanistic principles of its action, present adaptable protocols for diverse sample types, and offer insights into optimization for robust and reproducible results.

Introduction to this compound (DDAB)

This compound, also known as Didodecyldimethylammonium bromide (DDAB), is a quaternary ammonium compound characterized by two dodecyl alkyl chains, rendering it a double-chain cationic surfactant[1]. This structure imparts specific physicochemical properties that are advantageous for DNA extraction. DDAB is soluble in water and is known for its use as a lysis reagent in various diagnostic and bioengineering applications[2][3].

| Property | This compound (DDAB) | Cetyltrimethylammonium bromide (CTAB) |

| Synonyms | Didodecyldimethylammonium bromide | Hexadecyltrimethylammonium bromide |

| Structure | Double-chain cationic surfactant | Single-chain cationic surfactant |

| Molecular Formula | C26H56BrN | C19H42BrN |

| Molecular Weight | 462.63 g/mol | 364.45 g/mol |

| Melting Point | 157-162 °C[2][3] | ~250 °C |

| Solubility | Soluble in hot and cold water[2][3] | Soluble in water |

| CMC | ~0.08 mM[4] | ~1 mM[5] |

Table 1: Comparative physicochemical properties of DDAB and CTAB.

The significantly lower Critical Micelle Concentration (CMC) of DDAB compared to the more commonly used Cetyltrimethylammonium bromide (CTAB) suggests that DDAB forms micelles at a much lower concentration. This property can be leveraged for more efficient cell lysis and DNA precipitation.

The Mechanism of DNA Extraction with Cationic Surfactants

The principle behind DNA extraction using cationic surfactants like DDAB is a multi-step process involving cell lysis and the selective precipitation of nucleic acids.

-

Cell Lysis: DDAB, as a surfactant, disrupts the lipid bilayer of cell and nuclear membranes, leading to the release of intracellular components, including DNA, proteins, and polysaccharides[5].

-

Formation of a DNA-DDAB Complex: In a solution with appropriate ionic strength, the positively charged quaternary ammonium head of the DDAB molecule interacts electrostatically with the negatively charged phosphate backbone of the DNA[6].

-

Selective Precipitation: This interaction neutralizes the charge on the DNA, causing it to become less soluble in the aqueous solution and precipitate out as a DNA-DDAB complex. A key advantage of this method is that under specific salt conditions, many polysaccharides and proteins remain in solution, allowing for their separation from the DNA[5].

-

Purification: The precipitated DNA-DDAB complex is then washed to remove residual contaminants.

-

Resolubilization: Finally, the purified DNA is resolubilized in a suitable buffer, typically after removing the DDAB with a high-salt solution.

Caption: Workflow for DNA extraction from plant tissue using DDAB.

Protocol for Bacterial Cells

This protocol is suitable for both Gram-positive and Gram-negative bacteria.

-

Sample Preparation:

-

Pellet 1-5 mL of an overnight bacterial culture by centrifugation at 5,000 x g for 10 minutes.

-

Discard the supernatant and resuspend the pellet in 500 µL of TE buffer.

-

-

Lysis:

-

For Gram-positive bacteria, pre-treat with 50 µL of lysozyme (10 mg/mL) and incubate at 37°C for 30-60 minutes.

-

Add 500 µL of DDAB Extraction Buffer and 30 µL of Proteinase K (20 mg/mL).

-

Vortex briefly and incubate at 55°C for 1-2 hours with occasional mixing.

-

-

Purification and Precipitation:

-

Follow steps 3 and 4 from the Plant Tissues protocol.

-

-

Washing and Resuspension:

-

Follow step 5 from the Plant Tissues protocol.

-

Protocol for Mammalian Cells

This protocol is suitable for cultured cells and tissues.

-

Sample Preparation:

-

For cultured cells, pellet 1-5 x 10^6 cells by centrifugation at 500 x g for 5 minutes. Wash the pellet with 1 mL of ice-cold PBS.

-

For tissues, homogenize 10-20 mg of tissue in 1 mL of PBS.

-

-

Lysis:

-

Resuspend the cell pellet or homogenate in 1 mL of DDAB Extraction Buffer.

-

Add 50 µL of Proteinase K (20 mg/mL).

-

Incubate at 55°C for 2-3 hours, or overnight, with gentle agitation.

-

-

Purification and Precipitation:

-

Follow steps 3 and 4 from the Plant Tissues protocol.

-

-

Washing and Resuspension:

-

Follow step 5 from the Plant Tissues protocol.

-

Optimization and Troubleshooting

Given that DDAB has a lower CMC than CTAB, the concentration in the lysis buffer may be optimized. A starting concentration of 2% is recommended, but this can be adjusted (e.g., in the range of 1-3%) to improve yield and purity for specific sample types.

| Issue | Potential Cause | Recommendation |

| Low DNA Yield | Incomplete cell lysis. | Increase incubation time or temperature. Optimize DDAB concentration. Ensure thorough sample homogenization. |

| Incomplete DNA precipitation. | Increase precipitation time at -20°C. Ensure isopropanol is ice-cold. | |

| Low Purity (A260/A280 < 1.8) | Protein contamination. | Ensure complete emulsification during chloroform extraction. Repeat the chloroform extraction step. |

| Low Purity (A260/A230 < 2.0) | Polysaccharide or salt contamination. | Ensure the correct salt concentration in the extraction buffer. Perform an additional wash with 70% ethanol. |

| DNA is difficult to resuspend | Over-dried pellet. | Avoid complete desiccation of the DNA pellet. Warm the TE buffer to 55-65°C before resuspension and incubate for a longer period. |

| RNA Contamination | Incomplete RNase A digestion. | Ensure RNase A is active and increase incubation time or concentration if necessary. |

Expected Results

While direct comparative data for DDAB is limited, a successful extraction should yield high-molecular-weight DNA with good purity, comparable to that obtained with standard CTAB protocols.

| Parameter | Expected Value |

| DNA Yield | Highly dependent on sample type and quantity (e.g., 1-10 µg per 100 mg of plant tissue). |

| A260/A280 Ratio | 1.8 - 2.0 |

| A260/A230 Ratio | > 2.0 |

| DNA Integrity | High molecular weight band on an agarose gel with minimal shearing. |

Table 2: Expected results for a successful DNA extraction using the DDAB protocol.

Conclusion

This compound presents a promising alternative to traditional cationic surfactants for DNA extraction. Its unique double-chain structure and low CMC may offer advantages in cell lysis and DNA precipitation efficiency. The protocols provided herein offer a solid foundation for researchers to adapt and optimize for their specific needs, paving the way for high-quality DNA isolation for a multitude of downstream applications in research and development.

References

Sources

- 1. Didodecyldimethylammonium bromide | C26H56BrN | CID 18669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Didodecyldimethylammonium bromide | 3282-73-3 [chemicalbook.com]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

Troubleshooting & Optimization

improving water solubility of N-Decyl-N,N-dimethyldodecan-1-aminium bromide

Technical Support Center: N-Decyl-N,N-dimethyldodecan-1-aminium Bromide

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this cationic surfactant. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

This compound is an asymmetric quaternary ammonium salt (QAS), an amphiphilic molecule with a positively charged hydrophilic head and two distinct hydrophobic alkyl chains (a C10 decyl group and a C12 dodecyl group).[1] This structure drives its surface-active properties but can also present challenges in achieving high concentrations in aqueous media, a critical step for many applications ranging from formulation development to antimicrobial research.[1][2]

This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you overcome these solubility hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

This compound is a cationic surfactant. Its structure contains a permanently positive nitrogen atom (the "hydrophilic head") and long hydrocarbon tails (the "hydrophobic tail").[1] While its ionic head group promotes interaction with water, the two long alkyl chains (10 and 12 carbons) create a significant hydrophobic character. This dual nature, known as amphiphilicity, can lead to limited solubility in water, especially at lower temperatures or higher concentrations, as the hydrophobic tails resist integration into the water structure.[3][4] Poor solubility can manifest as cloudiness, precipitation, or the formation of viscous gel phases, hindering accurate dosing and formulation.

Q2: What is the Critical Micelle Concentration (CMC) and how does it relate to solubility?

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. Below the CMC, surfactant molecules exist primarily as individual monomers dissolved in the solution.[5][6] As the concentration is increased to the CMC, the monomers spontaneously self-assemble into spherical structures called micelles, where the hydrophobic tails form a core shielded from the water, and the hydrophilic heads form an outer shell.[6][7] This process of micellization is a key mechanism for enhancing the apparent solubility of the surfactant itself and is crucial for its ability to solubilize other poorly soluble compounds.[7][8] Understanding the CMC is vital because many surfactant properties change dramatically at this concentration.[5]

Q3: Does changing the pH of my solution affect the solubility of this compound?

For this compound, the answer is generally no. As a quaternary ammonium salt, its nitrogen center has four carbon-nitrogen bonds, resulting in a permanent positive charge that is independent of the solution's pH. This contrasts with primary, secondary, or tertiary amines, which are weak bases and whose charge state (and thus water solubility) is highly dependent on pH.[7] While pH won't alter the charge of the surfactant molecule, extreme pH values could potentially affect the stability of other components in your formulation.

Q4: How should I handle and store the compound to ensure its quality?

This compound is often supplied as a hygroscopic powder, meaning it can absorb moisture from the air.[9][10] It is also incompatible with strong oxidizing agents.[9][10] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry place. When preparing solutions, use it in a controlled environment where possible to minimize moisture uptake.

Section 2: Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during the dissolution process.

Problem 1: Solution is cloudy or contains visible solid particles at ambient temperature.

-

Underlying Cause: The concentration of the surfactant is likely above its saturation solubility at the current temperature. The kinetic energy of the system is insufficient to overcome the crystal lattice energy of the solid and disrupt the hydrophobic interactions of the alkyl chains.

-

Immediate Action: Apply Gentle Heat. Increasing the temperature provides the energy needed for dissolution and typically increases the solubility of ionic compounds.[3]

-

Advanced Troubleshooting: If heating alone is insufficient or if the compound precipitates upon cooling, the formulation may require modification. Consider using a co-solvent to alter the polarity of the bulk solvent.

-

Add the weighed amount of this compound to your aqueous vehicle in a sealed, appropriate vessel.

-

Place the vessel in a calibrated water bath on a magnetic stir plate.

-

Begin stirring at a moderate speed to ensure suspension of the solid.

-

Increase the temperature of the water bath in 5 °C increments, allowing the solution to equilibrate for 15 minutes at each step.

-

Visually inspect for clarity. Record the temperature at which the solution becomes completely clear.

-

To assess stability, allow the solution to cool slowly to room temperature while observing for any signs of precipitation.

Caption: Conceptual flow of using heat to transition from an insoluble to a soluble state.

Problem 2: A viscous gel or a liquid crystalline phase forms instead of a low-viscosity, clear solution.

-

Underlying Cause: This is a common phenomenon for surfactants at high concentrations. Instead of forming simple spherical micelles, the molecules are arranging into more complex, ordered liquid crystalline phases (e.g., hexagonal or lamellar phases). These phases can trap large amounts of solvent, leading to high viscosity.

-

Immediate Action: Dilute the Solution or Add a Co-solvent. Diluting with water will lower the concentration below the threshold for liquid crystal formation. Alternatively, adding a co-solvent can disrupt the packing of the surfactant molecules, breaking down these ordered structures.

-

Advanced Troubleshooting: Screen different co-solvents to find one that is compatible with your final application. Short-chain alcohols like ethanol or isopropanol are effective but may not be suitable for all biological applications. Propylene glycol or polyethylene glycol (PEG) are often better-tolerated alternatives.

Caption: How co-solvents improve surfactant solubility by mediating interactions.

References

-

N-Decyl-N,N-dimethyldecan-1-aminium bromide. (2023, February 20). Chemsrc.com. [Link]

-

Kwiecińska, K., et al. (2022). The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens. Scientific Reports. [Link]

-

Gasz, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Analysis. [Link]

-

Didodecyldimethylammonium bromide - Solubility of Things. (n.d.). Solubilityofthings.com. [Link]

-

Gonzalez-Perez, A., et al. (2002). Micellization of decyl- and dodecyldimethylbenzylammonium bromides at various temperatures in aqueous solutions. ResearchGate. [Link]

- Use of quaternary ammonium compound as a hydrotrope and a composition containing the quaternary ammonium compound. (2014).

-

Sharma, D., et al. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

-

Patel, V. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. [Link]

-

Didodecyldimethylammonium bromide. (n.d.). Chemsrc.com. [Link]

-

Brycki, B., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [Link]

-

Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2023). MDPI. [Link]

-

Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]

-

Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. (2019). ACS Publications. [Link]

-

Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

-

Didodecyldimethylammonium bromide. (n.d.). PubChem. [Link]

-

Dodecyldimethylammonium bromide. (n.d.). PubChem. [Link]

-

Micelle formation of a cationic surfactant in the presence of 1,n-alkanediol and the miscibility of alcohols in micelles. (2009). ScienceDirect. [Link]

-

N-benzyl-N,N-dimethylhexadecan-1-aminium bromide. (2024, April 9). ChemBK. [Link]

-

Micellization and Inhibition Efficiency. (n.d.). Institute for Corrosion and Multiphase Technology. [Link]

-

Impact of N-decyl-nicotineamide bromide on copper corrosion inhibition in acidic sulfate containing environment: Electrochemical and piezoelectrochemical insights. (2021). Electrochimica Acta. [Link]

-

Mechanism of surfactant micelle formation. (2008). PubMed. [Link]

Sources

- 1. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Institute for Corrosion and Multiphase Technology [icmt.ohio.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. admin.mantechpublications.com [admin.mantechpublications.com]

- 9. Didodecyldimethylammonium bromide | CAS#:3282-73-3 | Chemsrc [chemsrc.com]

- 10. Didodecyldimethylammonium bromide | 3282-73-3 [chemicalbook.com]

troubleshooting aggregation issues in C10C12 surfactant stabilized colloids

Status: Operational Operator: Senior Application Scientist, Colloid Stability Unit System Scope: Asymmetric Hydrophobic Tail Systems (C10-C12 Gemini Surfactants & Mixed-Chain Formulations)

System Definition & Diagnostic Protocol

Welcome. If you are accessing this guide, you are likely observing instability in a colloidal system stabilized by C10C12-type surfactants. In drug development, "C10C12" typically refers to asymmetric Gemini surfactants (e.g., 10-s-12 ammonium salts) or mixed-chain nonionic ethoxylates .

These systems are chosen for their ability to lower Critical Micelle Concentration (CMC) and induce specific membrane curvatures. However, the asymmetry of the hydrophobic tails (Decyl vs. Dodecyl) introduces "packing frustration," making these colloids highly sensitive to ionic strength and temperature fluctuations.

Diagnostic Workflow

Before adjusting your formulation, identify the mechanism of failure using the logic flow below.

Figure 1: Diagnostic decision tree for identifying the root cause of aggregation in asymmetric surfactant systems.

Troubleshooting Guides (FAQs)

Issue 1: Immediate Precipitation Upon Buffer Addition

User Report: "My C10C12 Gemini formulation is clear in water, but precipitates immediately when I add PBS or saline."

Root Cause: Electrostatic Screening (DLVO Collapse).

Asymmetric Geminis (10-s-12) often rely on a high cationic charge density on the headgroups to maintain repulsion. The C10 chain is shorter and less hydrophobic, meaning the aggregate core is less cohesive than a symmetric C12-C12 system. When you add salt, you compress the electrical double layer (Debye length,

Corrective Protocol:

-

Calculate the Debye Length: At physiological ionic strength (~150 mM),

is roughly 0.8 nm. If your surfactant headgroup spacer is short (s < 4), the headgroups are crowded. -

Switch to a Mixed System: Incorporate a non-ionic surfactant (e.g., Tween 80 or a C12-Ethoxylate) at a molar ratio of 1:9 (Non-ionic:Gemini). The non-ionic heads provide steric hindrance that salt cannot screen.

-

Verify Counterion Binding: Check if your buffer contains Salicylate or Benzoate ions. These organic counterions penetrate the micellar interface, reducing surface charge more aggressively than Chloride or Phosphate [1].

Issue 2: Viscosity Spikes (The "Gelling" Phenomenon)

User Report: "The sample didn't precipitate, but it turned into a thick gel or viscous fluid overnight."

Root Cause: Sphere-to-Wormlike Micelle Transition.

This is a classic signature of C10C12 systems. The "Packing Parameter" (

Corrective Protocol:

-

Increase Headgroup Area (

): Add a co-surfactant with a large headgroup (e.g., a bulky sugar-based surfactant). This lowers -

Temperature Cycling: Run a DSC (Differential Scanning Calorimetry) scan. If you are operating near the sphere-rod transition temperature, even a 2°C shift can cause gelling.

Issue 3: Gradual Size Creep (Ostwald Ripening)

User Report: "DLS shows the particle size increasing from 100nm to 200nm over a week. The PDI is getting worse."

Root Cause: Asymmetric Solubility (Ostwald Ripening). In C10C12 systems, the C10 chain has significantly higher water solubility (CMC ~10-20 mM range for single chains) compared to the C12 chain. This solubility mismatch allows surfactant monomers to exit smaller micelles and travel through the continuous phase to feed larger micelles [3].

Corrective Protocol:

-

The "Ripening Inhibitor" Strategy: Add a highly insoluble "oil" tracer (e.g., Squalane or a long-chain C18 triglyceride) at very low concentration (0.1%). This creates an osmotic pressure penalty that prevents monomers from leaving the smaller droplets (Raoult’s Law effect).

-

Check Spacer Length (Geminis): If using a 10-s-12 Gemini, a longer spacer (s > 6) increases the hydrophobicity of the linker, locking the monomers more tightly into the aggregate.

Comparative Data: Asymmetric vs. Symmetric Systems

Understanding the fundamental differences between your C10C12 system and standard surfactants is crucial for setting expectations.

| Property | Symmetric (12-s-12) | Asymmetric (10-s-12) | Implication for Stability |

| CMC (mM) | 0.8 - 1.0 | 1.2 - 1.5 | C10C12 requires higher concentration to maintain micellar stability. |

| Krafft Temp (°C) | > 20°C (often) | < 10°C | Advantage: C10C12 is better for cold storage/processing. |

| Micelle Shape | Stable Spheres | Prone to Worms | High risk of viscosity changes in C10C12. |

| Solubilization | Moderate | High | C10C12 is better for drug loading but less physically stable. |

Table 1: Physicochemical comparison of Gemini surfactant architectures [4].

Advanced Characterization Protocol

To validate your troubleshooting, perform this "Stress-Test" Protocol :

Objective: Determine if aggregation is Reversible (Flocculation) or Irreversible (Coalescence/Fusion).

Step-by-Step Methodology:

-

Prepare Samples: Take two aliquots of the aggregated sample.

-

Thermal Reset: Heat Aliquot A to 50°C for 10 minutes, then cool rapidly.

-

Result: If it clears, the issue is Thermodynamic (likely Krafft point or reversible wormlike entanglement).

-

-

Dilution Shock: Dilute Aliquot B 10-fold with pure water (below CMC).

-

Result: If aggregates persist, the surfactants have chemically fused or the core has crystallized.

-

-

Zeta Potential Titration:

-

Measure

-potential.[2] -

Standard: For C10C12 cationic systems, you need > +30 mV for stability.

-

Warning: If

is between +10 mV and -10 mV, the system is in the "isoelectric collapse" zone.

-

References

-

Menger, F. M., & Keiper, J. S. (2000). Gemini Surfactants. Angewandte Chemie International Edition.

-

Zana, R. (2002). Dimeric (Gemini) Surfactants: Effect of the Spacer Group on the Association Behavior in Aqueous Solution. Journal of Colloid and Interface Science.

-

Kabalnov, A. S. (2001). Ostwald Ripening and Related Phenomena. Journal of Dispersion Science and Technology.

-

Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.

Sources

Technical Support Center: Enhancing the Stability of N-Decyl-N,N-dimethyldodecan-1-aminium Bromide (DDAB) Micelles

Introduction

Welcome to the technical support center for N-Decyl-N,N-dimethyldodecan-1-aminium bromide (DDAB) micelles. DDAB, a double-chain cationic surfactant, is widely utilized in drug delivery, gene therapy, and as a stabilizing agent in various formulations. A common challenge encountered by researchers is maintaining the stability of DDAC micelles, which can be prone to aggregation, dissociation upon dilution, or sensitivity to environmental conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the stability and performance of your DDAB micellar systems. Our approach is grounded in established scientific principles to ensure the reliability and reproducibility of your experimental outcomes.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your work with DDAB micelles, offering explanations for the underlying causes and actionable solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Precipitation or cloudiness in the micelle solution. | - Surfactant concentration is below the Critical Micelle Concentration (CMC).- Temperature is below the Krafft temperature (Tc) of DDAB.- Presence of incompatible salts or counterions. | - Ensure the DDAB concentration is above its CMC (approximately 0.05 to 0.15 mM in aqueous solution)[1].- Maintain the solution temperature above the DDAB's Krafft temperature, which is the temperature at which the surfactant becomes soluble enough to form micelles[2].- Use compatible electrolytes; for instance, high concentrations of certain salts can lead to the "salting out" of the surfactant[3]. |

| Inconsistent particle size or high Polydispersity Index (PDI) in Dynamic Light Scattering (DLS). | - Presence of dust or larger aggregates.- The system is inherently polydisperse due to experimental conditions.- Vesicle formation instead of or in addition to micelles. DDAB is known to form vesicles, especially at higher concentrations[4][5]. | - Filter the sample through a syringe filter (e.g., 0.22 µm) directly into a clean cuvette[6].- Optimize the formulation by adjusting the concentration of DDAB or additives.- Characterize the aggregates using techniques like cryo-TEM to confirm their morphology (micelles vs. vesicles)[7]. |

| Micelle dissociation upon dilution (e.g., during in-vitro or in-vivo studies). | - The concentration of the surfactant drops below the CMC, leading to the disassembly of the micelles[8]. | - Crosslinking Strategies: For polymeric micelles, shell or core crosslinking can significantly enhance stability. While DDAB is a small molecule surfactant, this principle can be adapted by incorporating cross-linkable co-surfactants or polymers into the formulation[8][9].- Non-covalent Stabilization: Enhance hydrophobic interactions within the micelle core by incorporating hydrophobic additives or co-surfactants[8]. |

| Poor drug loading or premature drug release. | - Weak interaction between the drug and the micelle core.- Instability of the micelle structure. | - Enhance Core Hydrophobicity: Incorporate a more hydrophobic co-surfactant to increase the partitioning of the hydrophobic drug into the micelle core[10].- Utilize Specific Interactions: If possible, choose drugs that can have specific interactions (e.g., π-π stacking) with aromatic moieties that can be introduced via a co-surfactant[11]. |

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of DDAB and why is it important for stability?

A1: The Critical Micelle Concentration (CMC) is the minimum concentration of a surfactant at which micelles spontaneously form. For DDAB, the CMC is reported to be in the range of 0.05 to 0.15 mM in aqueous solutions[1]. Below the CMC, the surfactant molecules exist primarily as individual monomers. Above the CMC, they aggregate to form micelles. Maintaining the surfactant concentration well above the CMC is crucial for micelle stability, as dilution below this value will cause the micelles to dissociate back into monomers, leading to the release of any encapsulated material[8].

Q2: How does temperature affect the stability of DDAB micelles?

A2: Temperature has a complex, non-monotonic effect on the CMC of many ionic surfactants, including DDAB[12]. Typically, the CMC of DDAB shows a U-shaped behavior with temperature, decreasing to a minimum value around 298.15 K (25 °C) and then increasing at higher temperatures. This behavior is a result of the interplay between enthalpy and entropy of micellization[13]. At lower temperatures, micellization is primarily entropy-driven due to the hydrophobic effect, while at higher temperatures, it becomes more enthalpy-driven[13]. Therefore, for optimal stability, it is recommended to work within a temperature range where the CMC is at its lowest.

Q3: What is the effect of adding salts on the stability of DDAB micelles?

A3: The addition of electrolytes, particularly those with a common counterion (bromide salts for DDAB), generally promotes micellization and enhances stability. The added salt reduces the electrostatic repulsion between the positively charged head groups of the DDAB molecules in the micelle, which lowers the CMC and can lead to micellar growth[14]. However, very high salt concentrations can disrupt the lamellar structures that DDAB can form[3]. The type of counterion also plays a role; for instance, bromide ions are more effective at promoting micellization of cationic surfactants than chloride ions[15].

Q4: Can the pH of the solution influence the stability of DDAB micelles?

A4: As DDAB is a quaternary ammonium salt, its positive charge is permanent and not directly affected by pH changes in the typical aqueous range (pH 2-12)[16]. However, the pH can influence the stability of the overall formulation in other ways. For example, if the formulation contains pH-sensitive components (e.g., a drug or a co-surfactant), changes in pH can alter their properties and indirectly affect micelle stability[17][18][19]. Furthermore, extreme pH values can lead to the degradation of the surfactant or other components in the formulation.

Q5: How can I increase the stability of DDAB micelles for drug delivery applications?

A5: Enhancing the stability of DDAB micelles for drug delivery is critical to prevent premature drug release. Several strategies can be employed:

-

Addition of Co-surfactants: Incorporating a hydrophobic co-surfactant can increase the size of the hydrophobic core and the overall stability of the micelle[20]. Mixing DDAB with a single-chain surfactant like dodecyltrimethylammonium bromide (DTAB) can lead to the formation of more stable mixed micelles[4][14].

-

Polymer Incorporation: Adding a biocompatible polymer that can interact with the micelle surface (e.g., through electrostatic interactions or hydrophobic patches) can create a protective layer, enhancing steric stability and reducing dissociation upon dilution[21].

-

Crosslinking: While not directly applicable to small molecule surfactants like DDAB, formulating mixed micelles with a cross-linkable surfactant or polymer allows for covalent stabilization of the micelle structure, significantly lowering the effective CMC[8][9].

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductometry

This protocol describes a reliable method to determine the CMC of DDAB, which is essential for preparing stable micellar solutions.

Objective: To determine the CMC of DDAB in an aqueous solution.

Materials:

-

This compound (DDAB)

-

High-purity deionized water

-

Calibrated conductivity meter with a temperature-controlled cell

-

Volumetric flasks, beakers, and pipettes

Procedure:

-

Prepare a stock solution: Accurately weigh DDAB and dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 10 mM).

-

Prepare dilutions: Prepare a series of dilutions of the DDAB stock solution. The concentration range should bracket the expected CMC (e.g., from 0.01 mM to 1 mM).

-

Calibrate the conductivity meter: Calibrate the instrument using standard potassium chloride solutions.

-

Measure conductivity: At a constant temperature (e.g., 25 °C), measure the conductivity of each DDAB solution, starting from the lowest concentration. Allow the solution to thermally equilibrate before each measurement[22].

-

Data Analysis: Plot the specific conductivity versus the DDAB concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC[22].

dot

Caption: Workflow for CMC determination using conductometry.

Protocol 2: Enhancing DDAB Micelle Stability with a Co-surfactant (DTAB)

This protocol outlines a method to prepare more stable mixed micelles of DDAB and dodecyltrimethylammonium bromide (DTAB).

Objective: To prepare stable mixed micelles of DDAB and DTAB.

Materials:

-

This compound (DDAB)

-

Dodecyltrimethylammonium bromide (DTAB)

-

High-purity deionized water

-

Magnetic stirrer and stir bar

-

Dynamic Light Scattering (DLS) instrument for size analysis

Procedure:

-

Prepare stock solutions: Prepare separate stock solutions of DDAB and DTAB in high-purity water (e.g., 10 mM each).

-

Prepare mixed solutions: In separate vials, mix the DDAB and DTAB stock solutions at different molar ratios (e.g., 1:1, 1:3, 3:1). Ensure the total surfactant concentration is well above the expected CMC of the mixture.

-

Equilibration: Gently stir the mixed solutions for a sufficient time (e.g., 2-4 hours) at a constant temperature to ensure the formation of homogeneous mixed micelles.

-

Characterization:

-

Determine the CMC of the mixed systems using the conductometry method described in Protocol 1. The formation of mixed micelles often leads to a lower CMC compared to the individual components, indicating increased stability[23].

-

Analyze the size and polydispersity of the mixed micelles using DLS to ensure the formation of monodisperse nanoparticles.

-

dot

Caption: Formation of stable mixed micelles from DDAB and DTAB monomers.

References

- Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media.

- Study of the effect of electrolyte and temperature on the critical micelle concentration of dodecyltrimethylammonium bromide in aqueous medium. INIS-IAEA.

- The critical micelle concentration ( cmc ) plotted against the mole...

- Strategies to improve micelle stability for drug delivery. PMC.

- Self‐Assembly of Lamellae‐in‐Lamellae by Double‐Tail C

- A Comparison of Didodecyldimethylammonium Bromide Adsorbed at Mica/Water and Silica/Water Interfaces using Neutron Reflection. University of Cambridge.

- Technical Support Center: Determination of DTAB Micelle Aggreg

- Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited. Langmuir.

- Self-assembly and adsorption of cetyltrimethylammonium bromide and didodecyldimethylammonium bromide surfactants at the mica–water interface.

- The plot of mixed CMC and micellar molar fraction of DDAB (x 2 ) as a...

- An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI.

- Self-Assembly of Didodecyldimethylammonium Surfactants Modulated by Multivalent, Hydrolyzable Counterions.

- Aggregation in dodecyltrimethylammonium bromide- didodecyldimethyammonium bromide aqueous mixtures. SciELO.

- Effect of Temperature on the Mixed Micellar Tetradecyltrimethylammonium Bromide-Butanol System. PubMed.

- pH Changes in the Micelle–Water Interface of Surface-Active Ionic Liquids Dictate the Stability of Encapsulated Curcumin: An Insight Through a Unique Interfacial Reaction between Arenediazonium Ions and t-Butyl Hydroquinone. PMC.

- An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. OUCI.

- Effect of pH on the configuration of a cationic surfactant?

- Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodeclytrimethylammonium Bromide and Chloride. CSUN.

- Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodeclytrimethylammonium Bromide and Chloride.

- Kinetics of breakdown of vesicles from didodecyldimethylammonium bromide induced by single chain surfactants and by osmotic stress in aqueous solution.

- Structural behaviour of mixed cationic surfactant micelles: a small-angle neutron sc

- Inducing pH control over the critical micelle concentration of zwitterionic surfactants via polyacids adsorption: Effect of chain length and structure. PubMed.

- (PDF) The growth of micelles, and the transition to bilayers, in mixtures of a single-chain and a double-chain cationic surfactant investigated with small-angle neutron scattering.